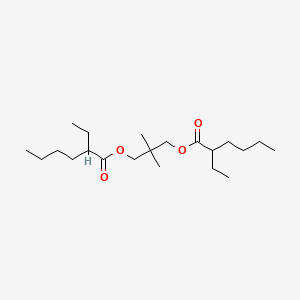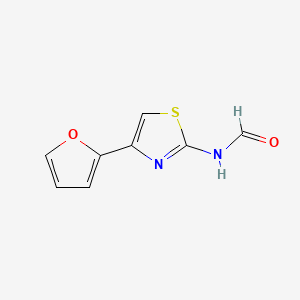![molecular formula C14H12BrN3 B1195237 2-(4-Bromofenil)-5,7-dimetilpirazolo[1,5-a]pirimidina CAS No. 310422-24-3](/img/structure/B1195237.png)
2-(4-Bromofenil)-5,7-dimetilpirazolo[1,5-a]pirimidina
Descripción general
Descripción
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine (BDP) is a heterocyclic aromatic compound that has been studied extensively over the years due to its potential applications in medical and scientific research. BDP is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of compounds that share a common six-membered ring structure. BDP has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de pirimidina, incluido “2-(4-Bromofenil)-5,7-dimetilpirazolo[1,5-a]pirimidina”, se han estudiado ampliamente por su actividad anticancerígena {svg_1}. Debido a su semejanza estructural con el par de bases nucleotídicas del ADN y ARN, se reconocen como compuestos valiosos en el tratamiento del cáncer {svg_2}. Se han diseñado y desarrollado muchos derivados novedosos de pirimidina por su actividad anticancerígena {svg_3}.
Inhibición de la Quinasa Aurora
Algunos derivados de pirimidina han mostrado una potente inhibición de la quinasa aurora contra la quinasa aurora A y B {svg_4}. Esta inhibición puede inducir la apoptosis en las células cancerosas, lo que lleva a su muerte {svg_5}.
Propiedades Optoelectrónicas
Los compuestos basados en imidazo[1,2-a]piridina, que pueden incluir “this compound”, se han estudiado por sus propiedades optoelectrónicas {svg_6}. Estos compuestos han mostrado potencial en aplicaciones optoelectrónicas, particularmente en pantallas planas a todo color {svg_7}.
Materiales de Emisión Azul
Estos compuestos también se han estudiado como materiales de emisión azul {svg_8}. El tinte que posee trifenilamina en ambas posiciones C2 y C6 de imidazopiridina mostró el mejor rendimiento de electroluminiscencia en la serie y logró el color azul con la coordenada CIE (0,18, 0,11) {svg_9}.
Actividad Antiproliferativa
La naturaleza del sustituyente en la posición 2 influyó significativamente en la actividad antiproliferativa contra MCF-7, con mejores resultados para los derivados que contienen grupos funcionales arilo más grandes y lipófilos {svg_10}.
Inhibición de la Enzima CDK
Se estudiaron algunos derivados novedosos de tiazolopirimidina contra líneas celulares de cáncer humano y células CLL primarias {svg_11}. Estos compuestos mostraron una excelente actividad anticancerígena contra las líneas celulares y provocaron la muerte celular por apoptosis, ya que inhibieron la enzima CDK {svg_12}.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities . They are essential components of genetic material in DNA and RNA, and have been associated with various biological activities .
Mode of Action
Pyrimidine derivatives are known to exert their potential through different action mechanisms . For instance, some pyrimidine derivatives inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine and its derivatives are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . They are involved in various biochemical pathways related to these substances.
Pharmacokinetics
A study on a series of pyridine derivatives, which are structurally similar to pyrimidines, showed that they exhibited good bioavailability .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant activities .
Action Environment
The success of suzuki–miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction environment can significantly influence the efficacy and stability of compounds like 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme crucial for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to altered nerve impulse transmission, affecting normal physiological functions. Additionally, the compound’s interaction with reactive oxygen species (ROS) suggests its potential role in oxidative stress modulation .
Cellular Effects
The effects of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress, leading to the production of malondialdehyde (MDA), a biomarker for cellular oxidative injury . Furthermore, its impact on acetylcholinesterase activity can result in significant behavioral and physiological changes in cells, particularly in the nervous system .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its neurotoxic and neuroprotective effects. Additionally, the compound’s ability to modulate ROS levels suggests its involvement in oxidative stress pathways, potentially leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects by modulating acetylcholinesterase activity and reducing oxidative stress . At higher doses, it can lead to neurotoxicity, characterized by impaired nerve impulse transmission and increased oxidative damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and those involved in oxidative stress pathways . The compound’s metabolism can lead to the production of various metabolites, which may further influence its biological activity and effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals are crucial for its localization, influencing its interaction with biomolecules and subsequent biological activity .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c1-9-7-10(2)18-14(16-9)8-13(17-18)11-3-5-12(15)6-4-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZDOQBNVMZASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350638 | |
| Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203343 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
310422-24-3 | |
| Record name | 2-(4-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)


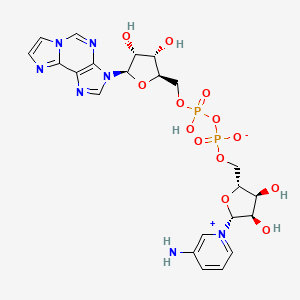
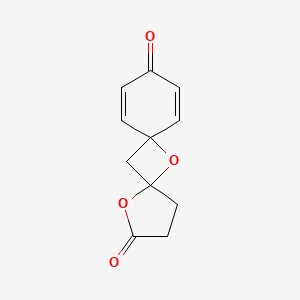

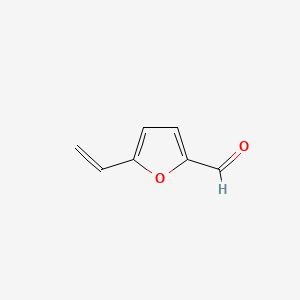

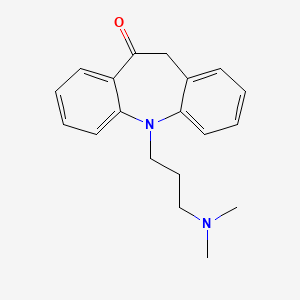
![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)
